molecular formula C17H16N2O4 B2800289 Ethyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate CAS No. 922083-49-6

Ethyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate

Cat. No.: B2800289
CAS No.: 922083-49-6
M. Wt: 312.325
InChI Key: GIKYXNRYCZYLPC-UHFFFAOYSA-N
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Description

Ethyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is a complex organic compound with a unique structure that includes a dibenzo-oxazepine core

Preparation Methods

The synthesis of Ethyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, a solution of a precursor compound in a suitable solvent like DMF (dimethylformamide) can be treated with reagents to induce cyclization and form the oxazepine ring . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Ethyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of central nervous system disorders.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Ethyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate can be compared with other similar compounds, such as:

    Dibenzo[b,f][1,4]thiazepine derivatives: These compounds have a similar core structure but differ in the heteroatoms present in the ring.

    Dibenzo[b,f][1,4]oxepine derivatives: These compounds have an oxygen atom in the ring and are used in different applications.

The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for particular research and industrial applications .

Properties

IUPAC Name

ethyl N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-3-22-17(21)18-11-5-7-14-12(9-11)16(20)19-13-8-10(2)4-6-15(13)23-14/h4-9H,3H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKYXNRYCZYLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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